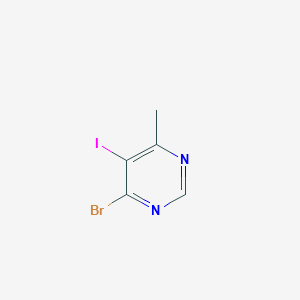

4-Bromo-5-iodo-6-methylpyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H4BrIN2 |

|---|---|

Molecular Weight |

298.91 g/mol |

IUPAC Name |

4-bromo-5-iodo-6-methylpyrimidine |

InChI |

InChI=1S/C5H4BrIN2/c1-3-4(7)5(6)9-2-8-3/h2H,1H3 |

InChI Key |

JHEAGBJCHHBXNS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=N1)Br)I |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for 4 Bromo 5 Iodo 6 Methylpyrimidine and Analogous Systems

Direct Halogenation Methodologies

Direct halogenation of the pyrimidine (B1678525) core is a primary strategy for introducing halogen atoms. The regioselectivity of these reactions is highly dependent on the nature of the halogenating agent, the substituents on the pyrimidine ring, and the reaction conditions.

Regioselective Bromination Protocols

The introduction of a bromine atom at a specific position on the pyrimidine ring can be achieved using various brominating agents. For pyrimidine and purine (B94841) nucleosides, reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) have been effectively used for bromination at the C-5 position. nih.gov The choice of solvent and the potential use of Lewis acids can enhance the efficiency of these reactions. nih.gov For instance, the bromination of certain pyrimidine derivatives can be directed to a specific carbon by manipulating the electronic properties of the ring through the introduction of activating or deactivating groups. nih.gov In some cases, a lithiation-substitution protocol can be employed to achieve high regioselectivity in the bromination of substituted pyrimidinones. nih.gov

Table 1: Reagents for Regioselective Bromination

| Reagent | Substrate Type | Position | Reference |

| 1,3-Dibromo-5,5-dimethylhydantoin | Pyrimidine Nucleosides | C-5 | nih.gov |

| N-Bromosuccinimide | Substituted Pyrimidinones | Varies | nih.gov |

| Bromine (Br₂) | Activated Pyrimidines | Varies | nih.gov |

| n-Butyllithium followed by electrophilic bromine source | Substituted Pyrimidinones | C-6 | nih.gov |

Regioselective Iodination Protocols

Similar to bromination, the regioselective iodination of pyrimidines is a critical transformation. A common approach involves the use of an iodine source in the presence of an oxidizing agent. For instance, a combination of potassium iodide and an oxidant like (diacetoxyiodo)benzene (B116549) (PIDA) in water has been shown to be effective for the C3-iodination of pyrazolo[1,5-a]pyrimidines. rsc.orgnih.gov The choice of oxidant can significantly influence the reaction yield. nih.gov Another method utilizes sodium halides with potassium persulfate (K₂S₂O₈) in an aqueous medium for the oxidative halogenation of pyrazolo[1,5-a]pyrimidines. nih.gov Silver salts, such as Ag₂SO₄, AgSbF₆, AgBF₄, and AgPF₆, in combination with molecular iodine, have also been employed for the regioselective iodination of chlorinated aromatic compounds, which can be conceptually extended to pyrimidine systems. nih.gov

Table 2: Conditions for Regioselective Iodination

| Reagents | Substrate Type | Position | Reference |

| KI / PIDA in Water | Pyrazolo[1,5-a]pyrimidines | C-3 | rsc.orgnih.gov |

| NaI / K₂S₂O₈ in Water | Pyrazolo[1,5-a]pyrimidines | C-3 | nih.gov |

| I₂ / Silver Salts | Chlorinated Aromatics | Varies | nih.gov |

Sequential Halogenation Approaches

The synthesis of dihalogenated pyrimidines like 4-bromo-5-iodo-6-methylpyrimidine often requires a sequential halogenation strategy. This typically involves the initial introduction of one halogen, which then directs the position of the second halogenation. For example, a pyrimidine ring can first be brominated, and the resulting bromopyrimidine can then be subjected to an iodination reaction. The order of halogen introduction and the directing effects of the substituents on the ring are crucial for achieving the desired isomer. The development of one-pot methodologies, where sequential reactions occur in a single reaction vessel, offers an efficient alternative to multi-step procedures. nih.gov

Halogen Exchange Reactions and Their Synthetic Utility

Halogen exchange, or "halex" reaction, is a powerful tool for introducing different halogens onto a pyrimidine ring. This is particularly useful when direct halogenation methods are not regioselective or are otherwise inefficient. For example, a more readily available chloro- or bromopyrimidine can be converted to an iodopyrimidine. Lithium-halogen exchange is a common method, where an organolithium reagent is used to replace a halogen with lithium, followed by quenching with an electrophilic halogen source. jst.go.jpnih.gov This approach has been successfully used to synthesize 5-pyrimidylboronic acids from 5-bromopyrimidines. nih.gov Magnesium-halogen exchange reactions, sometimes facilitated by ligands, also provide a route to functionalized Grignard reagents from iodoaromatics, which can be applied to pyrimidine systems. sigmaaldrich.com

Precursor Functionalization and Ring-Closing Methodologies

An alternative to direct halogenation of a pre-formed pyrimidine ring is the construction of the ring from already functionalized acyclic precursors. This approach offers a high degree of control over the final substitution pattern. The de novo synthesis of pyrimidines typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. organic-chemistry.orgresearchgate.net By using halogenated building blocks in this condensation, one can directly access halogenated pyrimidines. For instance, a halogenated malonaldehyde derivative could be condensed with an amidine to yield a halogenated pyrimidine. The pyrimidine ring can also be formed through the cyclization of functionalized enamines or β-enaminonamide intermediates. growingscience.com Ring-opening and ring-closing (ANRORC) mechanisms can also be exploited to isomerize one heterocyclic system into another, providing another pathway to substituted pyrimidines. rsc.org

Scalable Synthetic Routes for Analogous Halogenated Pyrimidines

The development of scalable synthetic routes is crucial for the practical application of halogenated pyrimidines. A scalable synthesis for 4-substituted 5-bromo-6-methylpyrimidines has been reported, highlighting the importance of these compounds as valuable monomers for creating novel chemical entities through cross-coupling reactions. researchgate.net Strategies for scalable synthesis often focus on the use of readily available and inexpensive starting materials, minimizing the number of synthetic steps, and employing robust and high-yielding reactions. For instance, one-pot, multi-component reactions are often favored for their efficiency and time-saving nature. nih.gov The scalability of direct halogenation methods has also been demonstrated, for example, in the gram-scale synthesis of C3-iodinated pyrazolo[1,5-a]pyrimidines. rsc.org

Reactivity and Mechanistic Investigations of 4 Bromo 5 Iodo 6 Methylpyrimidine

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of heteroaromatic systems. In the case of 4-Bromo-5-iodo-6-methylpyrimidine, the presence of two potential leaving groups, bromide and iodide, at different positions on the pyrimidine (B1678525) ring introduces the element of site selectivity.

Site Selectivity in Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the rate-determining step is typically the initial addition of the nucleophile to the aromatic ring to form a negatively charged intermediate known as the Meisenheimer complex. stackexchange.com The stability of this intermediate is a key factor in determining the reaction's feasibility and regioselectivity. The presence of electron-withdrawing groups on the aromatic ring stabilizes the Meisenheimer complex and thus facilitates the reaction.

For dihalogenated pyrimidines, the position of the halogen atom relative to the nitrogen atoms significantly influences its reactivity towards nucleophiles. Generally, halogens at the C4 position of the pyrimidine ring are more susceptible to nucleophilic attack than those at the C5 position. This is attributed to the electron-withdrawing nature of the adjacent nitrogen atoms, which makes the C4 carbon more electrophilic. digitellinc.com

In the specific case of this compound, nucleophilic attack is expected to preferentially occur at the C4 position, leading to the displacement of the bromide ion. This selectivity is driven by the greater electrophilicity of the C4 carbon due to the inductive effect of the neighboring nitrogen atoms.

Influence of Leaving Group Identity (Bromine vs. Iodine)

The identity of the leaving group can also play a crucial role in the outcome of SNAr reactions. Generally, in nucleophilic aromatic substitutions where the formation of the Meisenheimer complex is the rate-determining step, the bond to the leaving group is not broken in this step. stackexchange.com Therefore, the bond strength between the carbon and the halogen (C-X bond) has a lesser impact on the reaction rate compared to the stability of the intermediate.

However, the nature of the halogen can influence the stability of the Meisenheimer complex through its inductive effect. Fluorine, being the most electronegative halogen, exerts the strongest electron-withdrawing inductive effect, which effectively stabilizes the negative charge of the intermediate. stackexchange.com This often leads to the reactivity order F > Cl > Br > I in SNAr reactions where the addition step is rate-limiting. nih.gov

In the context of this compound, while the C-I bond is weaker than the C-Br bond, the greater electronegativity of bromine compared to iodine would lead to a more stabilized Meisenheimer complex if the attack were to occur at the C4 position. This further supports the preferential substitution of the bromine atom at the C4 position. However, in cases where the expulsion of the leaving group becomes partially or fully rate-determining, the better leaving group ability of iodide could influence the reaction outcome. nih.gov The relative reactivity is also influenced by the nature of the nucleophile and the reaction conditions. stackexchange.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts, have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net this compound is an excellent substrate for these reactions, offering two distinct reaction sites for selective functionalization.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is one of the most widely used cross-coupling methods. nih.govnih.gov This reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of organoboron reagents. nih.gov

For a substrate like this compound, the differential reactivity of the C-Br and C-I bonds towards the palladium catalyst is the key to achieving selective coupling.

Regioselectivity and Chemoselectivity in Palladium-Catalyzed C-C Bond Formation

In palladium-catalyzed cross-coupling reactions of dihaloheteroarenes, the selectivity is primarily determined by the relative rates of oxidative addition of the palladium(0) catalyst to the different carbon-halogen bonds. researchgate.net Generally, the oxidative addition is favored at the carbon-halogen bond that is more electron-deficient or has a lower bond dissociation energy.

For this compound, the C-I bond is significantly weaker than the C-Br bond. This difference in bond strength typically dictates the chemoselectivity of the Suzuki-Miyaura coupling, with the palladium catalyst preferentially undergoing oxidative addition to the C-I bond at the C5 position. This allows for the selective introduction of a substituent at the C5 position while leaving the C4-bromo group intact for subsequent transformations. researchgate.net

The choice of palladium catalyst, ligands, base, and solvent can further influence the regioselectivity. rsc.orgchemrxiv.org For instance, sterically hindered ligands can sometimes alter the conventional selectivity by favoring reaction at less sterically encumbered sites. researchgate.net

Table 1: Regioselectivity in Suzuki-Miyaura Coupling of Dihalopyrimidines

| Substrate | Boronic Acid | Catalyst System | Major Product | Reference |

|---|---|---|---|---|

| 5-Bromo-2-iodopyrimidine | Arylboronic acids | Pd(PPh3)4 | 2-Aryl-5-bromopyrimidine | rsc.org |

| 2,4-Dichloropyridine | Organoboron reagents | Pd/IPr | 4-Substituted-2-chloropyridine | nih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh3)4/K3PO4 | Arylation at the phenyl-bromo position | mdpi.com |

Mechanistic Aspects of Oxidative Addition, Transmetalation, and Reductive Elimination

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to involve three key elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.govchemrxiv.org

Oxidative Addition: The cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the substrate. nih.gov In the case of this compound, this step is crucial for determining the regioselectivity. Due to the lower bond energy of the C-I bond compared to the C-Br bond, the oxidative addition of Pd(0) occurs preferentially at the C5-I bond, forming a pyrimidinyl-palladium(II)-iodide complex.

Transmetalation: The next step is transmetalation, where the organic group from the organoboron reagent is transferred to the palladium(II) complex. nih.gov This step typically requires the presence of a base to activate the organoboron species, forming a more nucleophilic boronate species. The pyrimidinyl-palladium(II)-iodide complex reacts with the boronate to form a diorganopalladium(II) intermediate, displacing the iodide ion.

Reductive Elimination: The final step is reductive elimination from the diorganopalladium(II) intermediate. nih.gov In this step, the two organic groups couple to form the new carbon-carbon bond of the product, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

The efficiency and selectivity of each of these steps can be influenced by various factors, including the nature of the palladium catalyst, the ligands coordinated to the palladium center, the base used, and the solvent. nih.govnih.gov

Sonogashira Coupling Methodologies

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. In the context of this compound, the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for highly selective reactions. The C-I bond is considerably more reactive towards oxidative addition to the Pd(0) catalyst than the C-Br bond, enabling chemoselective alkynylation at the C5-position. wikipedia.org

The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst (e.g., CuI), and an amine base like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA). organic-chemistry.orglibretexts.org The mild reaction conditions are a key advantage, often allowing for the reaction to proceed at room temperature, which helps in preserving sensitive functional groups on the coupling partners. wikipedia.org The choice of ligand on the palladium catalyst can be crucial for achieving high efficiency; bulky, electron-rich phosphine (B1218219) ligands have been shown to improve catalytic activity. libretexts.org Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain syntheses to avoid issues related to copper-catalyzed side reactions, such as alkyne homocoupling. organic-chemistry.org

A typical Sonogashira coupling on this compound would selectively substitute the iodine at the C5 position, leaving the bromine at the C4 position available for subsequent transformations. This selectivity is a cornerstone of its utility in the rational design of polysubstituted pyrimidines.

Table 1: Representative Conditions for Selective Sonogashira Coupling at the C5-Position This table presents generalized conditions based on Sonogashira reactions of similar aryl iodides.

| Parameter | Condition | Role/Comment |

| Substrate | This compound | The electrophilic partner. |

| Alkyne | Terminal Alkyne (e.g., Phenylacetylene) | The nucleophilic partner. |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%) | Primary catalyst for the cross-coupling cycle. libretexts.org |

| Copper Co-catalyst | CuI (2-10 mol%) | Facilitates the formation of the copper(I) acetylide. youtube.com |

| Base | Triethylamine (TEA) or DIPA | Acts as a solvent and neutralizes the HX by-product. organic-chemistry.org |

| Solvent | THF or DMF | Anhydrous and deoxygenated conditions are typical. organic-chemistry.org |

| Temperature | Room Temperature to 65°C | Mild conditions favor selectivity for the C-I bond. wikipedia.org |

Stille Coupling Reactions

The Stille coupling involves the reaction of an organostannane (organotin compound) with an organic halide, catalyzed by a palladium complex. Similar to the Sonogashira coupling, the Stille reaction is highly effective for creating carbon-carbon bonds and demonstrates excellent chemoselectivity based on the differing reactivity of the carbon-halogen bonds of this compound. The reaction proceeds preferentially at the more labile C5-iodo position.

This selectivity allows for the introduction of a wide variety of carbon-based substituents (alkyl, alkenyl, aryl, etc.) at the C5-position while preserving the C4-bromo functionality for further synthetic manipulation. The reaction is generally tolerant of a wide range of functional groups. A typical catalytic system involves a Pd(0) catalyst, such as Pd(PPh₃)₄, often in a non-polar solvent like toluene (B28343) or dioxane. The addition of a ligand, such as triphenylphosphine (B44618) (PPh₃) or triphenylarsine (B46628) (AsPh₃), is common.

While organotin reagents are toxic, the Stille reaction remains a valuable method due to its versatility and the stability of the organostannane reagents to air and moisture.

Table 2: Representative Conditions for Selective Stille Coupling at the C5-Position This table presents generalized conditions based on Stille reactions of similar aryl iodides.

| Parameter | Condition | Role/Comment |

| Substrate | This compound | The electrophilic partner. |

| Organostannane | R-Sn(Bu)₃ (e.g., Vinyltributyltin) | The transmetalating agent. |

| Palladium Catalyst | Pd(PPh₃)₄ (1-5 mol%) | Primary catalyst for the cross-coupling cycle. |

| Ligand | (Optional) PPh₃ | Can stabilize the catalyst and influence reaction rate. |

| Solvent | Toluene or Dioxane | Anhydrous and inert atmosphere (e.g., Argon). |

| Temperature | 80-110°C | Elevated temperatures are often required. |

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction has become a vital tool for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science. wikipedia.org When applied to this compound, the reaction can be directed selectively to either the C5 or C4 position, although the C5-iodo bond is inherently more reactive. nih.gov

The development of specialized ligands has been critical to the broad success of this reaction. Sterically hindered, electron-rich phosphine ligands, such as those from the Buchwald (e.g., XPhos) and Hartwig (e.g., Josiphos) groups, are highly effective. wikipedia.orgnih.gov These ligands facilitate the crucial reductive elimination step that forms the C-N bond. The choice of base (e.g., NaOt-Bu, Cs₂CO₃) is also critical and depends on the specific amine and halide substrates. researchgate.net

This methodology allows for the coupling of a wide array of primary and secondary amines, and even ammonia (B1221849) equivalents, with the pyrimidine core. wikipedia.orgorganic-chemistry.org The ability to selectively aminate at the C5-position first, followed by a subsequent coupling at the C4-position, makes the Buchwald-Hartwig amination a key strategy in the synthesis of complex, differentially substituted aminopyrimidines.

Table 3: Representative Conditions for Selective Buchwald-Hartwig Amination This table presents generalized conditions based on amination reactions of similar aryl halides.

| Parameter | Condition | Role/Comment |

| Substrate | This compound | The electrophilic partner. |

| Amine | Primary or Secondary Amine (R¹R²NH) | The nucleophilic partner. |

| Palladium Pre-catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) | Source of the active Pd(0) catalyst. researchgate.net |

| Ligand | Biarylphosphine (e.g., XPhos, RuPhos) | Essential for catalytic activity and scope. nih.gov |

| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ | Deprotonates the amine and facilitates the catalytic cycle. researchgate.net |

| Solvent | Toluene or Dioxane | Anhydrous and inert atmosphere. |

| Temperature | 80-120°C | Varies based on substrate reactivity. |

Heck Reactions

The Heck reaction is a palladium-catalyzed method to form a carbon-carbon bond between an unsaturated halide and an alkene, creating a substituted alkene. wikipedia.org Named for its developer, Richard F. Heck, this reaction typically involves a Pd(0) catalyst, a base, and a phosphine ligand. wikipedia.orgorganic-chemistry.org

For this compound, the Heck reaction would preferentially occur at the more reactive C5-iodo position. This allows for the introduction of vinyl groups, which can serve as versatile handles for further synthetic elaborations. The reaction mechanism involves the oxidative addition of the C-I bond to the Pd(0) center, followed by alkene insertion and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org

The choice of base, such as triethylamine or potassium carbonate, and the reaction conditions can influence the yield and selectivity of the reaction. Microwave-assisted Heck reactions have been shown to accelerate the process, reduce side-product formation, and improve yields, particularly with highly functionalized substrates. nih.gov Palladium complexes with N-heterocyclic carbene (NHC) or pyrimidine-functionalized ligands have also been developed as effective catalysts for Heck couplings under mild conditions. rsc.org

Table 4: Representative Conditions for Selective Heck Reaction at the C5-Position This table presents generalized conditions based on Heck reactions of similar aryl iodides.

| Parameter | Condition | Role/Comment |

| Substrate | This compound | The electrophilic partner. |

| Alkene | Activated Alkene (e.g., Styrene, Acrylate) | The coupling partner. organic-chemistry.org |

| Palladium Catalyst | Pd(OAc)₂ or PdCl₂(PPh₃)₂ (1-5 mol%) | Primary catalyst for the cross-coupling cycle. nih.gov |

| Ligand | PPh₃ or other phosphines | Stabilizes the catalyst and influences reactivity. |

| Base | Triethylamine, N-ethylpiperidine, or K₂CO₃ | Neutralizes the HX by-product. nih.gov |

| Solvent | DMF, Acetonitrile, or Toluene | Polar aprotic solvents are common. |

| Temperature | 80-150°C | Often requires heating; microwave irradiation can be used. nih.gov |

Rational Design for Sequential Cross-Coupling

The presence of two different halogen atoms with distinct reactivities on the pyrimidine ring is the basis for the rational design of sequential cross-coupling reactions. The general order of reactivity for halogens in palladium-catalyzed couplings is I > Br > Cl > F. digitellinc.com For this compound, the C5-I bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C4-Br bond. wikipedia.orgdigitellinc.com

This reactivity difference allows for a stepwise functionalization strategy. In the first step, a selective cross-coupling reaction (e.g., Sonogashira, Suzuki, Stille, Heck, or Buchwald-Hartwig) is performed under conditions mild enough to react only with the C5-iodo group, leaving the C4-bromo group intact. This generates a 5-substituted-4-bromo-6-methylpyrimidine intermediate.

In the second step, this intermediate can be subjected to a different (or the same type of) cross-coupling reaction under more forcing conditions (e.g., higher temperature, different ligand/catalyst system) to react at the less reactive C4-bromo position. This powerful strategy enables the synthesis of precisely substituted pyrimidine derivatives with diverse functionalities at the C4 and C5 positions, which would be difficult to achieve through other methods. This approach minimizes the number of synthetic steps and avoids complex protection/deprotection sequences. rsc.org

Halogen Dance Reactions in Polyhalogenated Pyrimidines

Base-Catalyzed Halogen Dance (BCHD) Mechanisms

The halogen dance (HD) is a base-catalyzed isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. wikipedia.org This phenomenon, also known as halogen scrambling or migration, provides a synthetic route to substituted isomers that may be inaccessible through direct functionalization. wikipedia.orgclockss.org The driving force for the reaction is the formation of a more stable organometallic intermediate. ic.ac.uk

In polyhalogenated pyrimidines, the BCHD mechanism is typically initiated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures. The process can be envisioned as follows:

Deprotonation/Metal-Halogen Exchange: The strong base abstracts a proton from the ring or, more commonly in polyhalogenated systems, initiates a metal-halogen exchange to form a lithiated pyrimidine intermediate. clockss.orgic.ac.uk For this compound, this would likely occur at the most acidic position or via exchange with one of the halogens.

Halogen Transfer: The resulting carbanionic species can then act as a nucleophile, attacking a halogen atom on another molecule of the starting material (or another polyhalogenated species in the mixture). This results in a "disproportionation," where a di-lithiated species and a new halogenated pyrimidine are formed. researchgate.net

Rearrangement and Equilibration: A series of these intermolecular halogen transfer steps occurs, allowing the halogen to "dance" across the ring positions. wikipedia.org The reaction proceeds until the most thermodynamically stable lithiated intermediate is formed. The position of the lithium atom is often directed by the electronic properties of the ring and its substituents. ic.ac.uk

Electrophilic Quench: The final lithiated intermediate can be trapped by an electrophile (such as H₂O, CO₂, or an alkyl halide) to yield the rearranged, functionalized product. clockss.org

Factors such as the choice of base, temperature, and the order of reagent addition can be controlled to either promote or suppress the halogen dance, making it a powerful, albeit complex, tool for the functionalization of polyhalogenated heterocycles. wikipedia.org

Regiochemical Control in Halogen Migration

The "halogen dance" is a base-induced intramolecular rearrangement of a halogen atom on an aromatic or heteroaromatic ring. In the context of this compound, the presence of two different halogens at adjacent positions (C4 and C5) raises critical questions of regiochemical control. The relative migratory aptitude of bromine versus iodine, and the directing effects of the methyl group and the pyrimidine nitrogen atoms, all play a crucial role in determining the outcome of such reactions.

While specific studies on the halogen dance of this compound are not extensively documented, principles from related systems suggest that the migration would be highly regioselective. The greater lability of the C-I bond compared to the C-Br bond, and the relative stability of the potential carbanionic intermediates, are key factors. It is generally observed in dihalogenated systems that the heavier halogen is more prone to migration.

Synthetic Applications of Halogen Dance Rearrangements

The synthetic utility of halogen dance rearrangements lies in their ability to furnish isomers that are not readily accessible through direct synthesis. For a molecule like this compound, a controlled halogen dance could potentially lead to the formation of other brominated and iodinated methylpyrimidine isomers. This would significantly expand the accessible chemical space from a single starting material.

For instance, a hypothetical base-induced halogen dance could result in the migration of the iodine atom from the C5 position to another position on the pyrimidine ring, assuming a suitable vacant site and favorable energetics. Such a transformation would be a powerful tool for generating structural diversity in libraries of substituted pyrimidines for biological screening.

Regioselective Metalation Reactions

The introduction of functional groups onto the pyrimidine core can be effectively achieved through metalation followed by quenching with an electrophile. The regioselectivity of the initial deprotonation or halogen-metal exchange is paramount for the successful synthesis of a desired target molecule.

Lithiation-Substitution Protocols

The use of organolithium reagents is a well-established method for the deprotonation or halogen-metal exchange of heteroaromatic compounds. For this compound, treatment with a strong, non-nucleophilic lithium amide base like lithium diisopropylamide (LDA) at low temperatures would be expected to lead to regioselective deprotonation. The most acidic proton is likely the one on the methyl group, which could be selectively lithiated. Alternatively, using an alkyllithium reagent such as n-butyllithium could induce a halogen-metal exchange. Given the weaker C-I bond, the iodine at the C5 position would be expected to undergo exchange preferentially over the bromine at the C4 position. A study on the synthesis of 6-substituted 2-amino-5-bromo-4(3H)-pyrimidinones utilized a lithiation-substitution protocol to functionalize the C6-methyl group. nih.gov

The resulting lithiated species can then be trapped with a variety of electrophiles, allowing for the introduction of a wide range of functional groups.

Zincation Strategies for Functionalization

Zincation, often employing reagents like TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), offers a milder alternative to lithiation and often exhibits different regioselectivity. Research on the zincation of pyrimidines has demonstrated that this method can lead to highly regioselective C-H bond activation. For instance, the zincation of pyrimidine itself with TMPZnCl·LiCl proceeds with high selectivity at the C2 position. researchgate.net In the case of this compound, the directing effects of the halogens and the methyl group would need to be considered. It is plausible that zincation could be directed to one of the vacant ring positions, offering a complementary strategy to lithiation. A one-pot zincation/amination sequence has been developed for the direct amination of heteroarenes, showcasing the synthetic utility of zincated intermediates. researchgate.net

Below is a table summarizing the regioselective zincation of various pyrimidine derivatives, which provides insight into the potential outcomes for this compound.

| Substrate | Reagent | Position of Zincation | Reference |

| Pyrimidine | TMPZnCl·LiCl | C2 | researchgate.net |

| 4-Phenylpyrimidine | TMPZnCl·LiCl | C2 | researchgate.net |

| 4-Chloropyrimidine | TMPZnCl·LiCl | C2 | researchgate.net |

Magnesiation for Selective Functionalization

Similar to zincation, magnesiation using reagents like TMPMgCl·LiCl provides a powerful tool for the regioselective functionalization of heterocycles. These reagents often display excellent functional group tolerance. Studies on iodo-substituted indazoles have shown that regioselective magnesiation can be achieved, followed by reaction with various electrophiles to introduce a wide range of functionalities. thieme-connect.com For this compound, a selective magnesiation could potentially be directed by one of the halogen atoms or the methyl group, enabling further synthetic diversification. The C6 position of 5-bromo-2-chloro-4-fluoro-3-iodopyridine has been successfully magnesiated, demonstrating the feasibility of this approach in polyhalogenated nitrogen heterocycles. americanelements.com

Other Functional Group Transformations

Beyond halogen dance and metalation reactions, the bromine and iodine substituents on this compound serve as versatile handles for a variety of other transformations, most notably transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-I bonds allows for selective functionalization. The C-I bond is generally more reactive in palladium-catalyzed reactions such as Suzuki, Stille, and Heck couplings, allowing for the selective introduction of a substituent at the C5 position while leaving the C4-bromo group intact for subsequent transformations. This stepwise functionalization is a powerful strategy for the construction of complex, highly substituted pyrimidines.

Oxidation Pathways

The oxidation of pyrimidine derivatives can proceed through several pathways, primarily involving N-oxidation of the ring nitrogen atoms or oxidation of the substituents. For this compound, the primary oxidation pathways are expected to be N-oxidation and oxidation of the methyl group.

N-Oxidation: The pyrimidine ring is a π-deficient system, and the nitrogen atoms are generally susceptible to oxidation to form N-oxides. This reaction is typically carried out using peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (mCPBA), or a mixture of hydrogen peroxide with an activating agent like trifluoroacetic anhydride. rsc.orgnih.gov The presence of both electron-withdrawing halogens and an electron-donating methyl group on the ring influences the electron density at the two nitrogen atoms, which in turn affects the regioselectivity of N-oxidation. The nitrogen atom at position 1 is sterically hindered by the adjacent methyl group at position 6, while the nitrogen at position 3 is flanked by the bromo-substituted carbon. Theoretical calculations on similarly substituted pyrimidines can help predict the more susceptible nitrogen for oxidation.

Methyl Group Oxidation: The methyl group at the C6 position represents another potential site for oxidation. Strong oxidizing agents can convert the methyl group to a hydroxymethyl, formyl, or even a carboxyl group. The specific product obtained depends on the strength of the oxidizing agent and the reaction conditions.

| Oxidation Reaction | Typical Reagents | Potential Products | Influencing Factors |

| N-Oxidation | Peracetic acid, m-CPBA, H₂O₂/Trifluoroacetic anhydride | This compound N-oxide | Electronic effects of substituents, Steric hindrance |

| Methyl Group Oxidation | Potassium permanganate, Selenium dioxide | 4-Bromo-5-iodo-6-(hydroxymethyl)pyrimidine, 4-Bromo-5-iodo-6-formylpyrimidine, 4-Bromo-5-iodopyrimidine-6-carboxylic acid | Oxidizing agent strength, Reaction temperature and duration |

Reduction Methodologies

The reduction of this compound can be approached through two main strategies: reduction of the pyrimidine ring or reductive dehalogenation.

Ring Reduction: The pyrimidine ring can be reduced to its dihydro or tetrahydro derivatives using various reducing agents.

Complex Metal Hydrides: Reagents like sodium borohydride (B1222165) and lithium aluminum hydride are known to reduce the pyrimidine ring, often yielding dihydropyrimidines. rsc.orgrsc.org The regioselectivity of the hydride attack is influenced by the electronic distribution within the ring.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. Catalytic hydrogenation can lead to the formation of 1,4,5,6-tetrahydropyrimidines. A key challenge in the catalytic hydrogenation of halopyrimidines is the potential for concurrent dehalogenation. However, specialized catalysts, such as certain rhenium sulfide (B99878) composites, have shown promise in selectively hydrogenating heterocyclic rings without cleaving carbon-halogen bonds. digitellinc.com

Reductive Dehalogenation: The carbon-halogen bonds in this compound are susceptible to cleavage under reducing conditions. The carbon-iodine bond is generally weaker and more readily cleaved than the carbon-bromine bond.

Catalytic Hydrogenation: While sometimes undesirable, catalytic hydrogenation can be employed specifically for dehalogenation, often using a palladium catalyst with a hydrogen donor. By controlling the reaction conditions, it may be possible to achieve selective removal of the iodine atom.

Active Metals: Metals like zinc or magnesium in the presence of an acid can also effect reductive dehalogenation.

| Reduction Method | Reagent/Catalyst | Potential Products | Key Considerations |

| Ring Reduction (Complex Hydrides) | Sodium borohydride, Lithium aluminum hydride | 4-Bromo-5-iodo-1,6-dihydro-6-methylpyrimidine | Regioselectivity of hydride attack |

| Ring Reduction (Catalytic Hydrogenation) | H₂ / Pd, Pt, or Ni; Rhenium sulfide catalysts | 4-Bromo-5-iodo-1,4,5,6-tetrahydropyrimidine | Potential for dehalogenation, catalyst selection for selectivity |

| Reductive Dehalogenation | H₂ / Pd, Zn/acid | 4-Bromo-6-methylpyrimidine, 6-Methylpyrimidine | Relative reactivity of C-I vs. C-Br bond |

Role of 4 Bromo 5 Iodo 6 Methylpyrimidine As a Versatile Synthetic Building Block

Strategic Precursor in Complex Heterocyclic Synthesis

Halogenated pyrimidines are established precursors for creating novel and intricate heterocyclic structures. Their ability to participate in various cross-coupling reactions enables the annulation or linking of additional ring systems onto the pyrimidine (B1678525) core. 4-Bromo-5-iodo-6-methylpyrimidine is particularly strategic due to its two distinct reactive sites.

The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions allows for a stepwise approach to building complex molecules. For instance, a Sonogashira coupling can be performed selectively at the 5-position (iodo), introducing an alkynyl substituent, while leaving the 4-position (bromo) intact for a subsequent transformation. This intact bromo group can then be used for a different coupling reaction, such as a Suzuki or Stille coupling, to introduce an aryl or another heterocyclic moiety. This sequential functionalization is a cornerstone of convergent synthesis, allowing for the efficient and controlled assembly of complex targets that might otherwise require lengthy and less efficient linear synthetic routes.

This step-by-step approach is instrumental in the synthesis of fused heterocyclic systems, such as pteridines or pyrimido[4,5-b]indoles, which are scaffolds of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

Design and Synthesis of Functionalized Pyrimidine Derivatives

The primary utility of this compound lies in its capacity to serve as a scaffold for generating a diverse library of substituted pyrimidines. The differential reactivity of the two halogen atoms is the key to this versatility, enabling chemists to introduce a wide array of functional groups at specific positions on the pyrimidine ring through regioselective cross-coupling reactions.

The C-I bond is generally more susceptible to oxidative addition to a palladium(0) catalyst than the C-Br bond. This allows for selective reactions at the C-5 position under carefully controlled conditions. Once the 5-position is functionalized, the less reactive C-4 bromo position can be targeted for a second, distinct coupling reaction, often by modifying the catalyst, ligands, or reaction conditions.

Common transformations include:

Suzuki-Miyaura Coupling: Introduction of aryl or heteroaryl groups.

Sonogashira Coupling: Introduction of terminal alkynes, which can be further elaborated.

Stille Coupling: Formation of carbon-carbon bonds using organostannanes.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds to introduce amine functionalities.

The following table illustrates the principle of sequential, regioselective cross-coupling reactions that can be applied to dihalopyrimidine systems to generate diverse derivatives.

| Entry | Reaction 1 (at C-5 Iodo position) | Reaction 2 (at C-4 Bromo position) | Resulting Substitution Pattern |

| 1 | Suzuki: Phenylboronic acid | Suzuki: 2-Thienylboronic acid | 5-Phenyl, 4-(2-Thienyl) |

| 2 | Sonogashira: Phenylacetylene | Buchwald-Hartwig: Aniline | 5-(Phenylethynyl), 4-Anilino |

| 3 | Stille: (Tributylstannyl)furan | Suzuki: Pyridine-3-boronic acid | 5-(Furan-2-yl), 4-(Pyridin-3-yl) |

| 4 | Suzuki: 4-Methoxyphenylboronic acid | Sonogashira: Trimethylsilylacetylene | 5-(4-Methoxyphenyl), 4-(Trimethylsilylethynyl) |

This table represents the synthetic potential based on established differential reactivity of C-I and C-Br bonds in cross-coupling reactions.

This controlled, stepwise functionalization allows for the precise tuning of the electronic and steric properties of the resulting pyrimidine derivatives, which is crucial for their intended application.

Enabling Access to Diverse Chemical Space for Advanced Materials and Pre-pharmaceutical Research

The ability to systematically and selectively modify the pyrimidine core using this compound as a starting point provides chemists with access to a vast and diverse chemical space. This is of paramount importance in the fields of materials science and drug discovery.

In advanced materials research , the pyrimidine ring is valued as an electron-deficient (π-acceptor) unit. By attaching various π-conjugated systems (π-donors) to the pyrimidine core via cross-coupling reactions, researchers can create donor-acceptor molecules with tailored electronic and photophysical properties. These properties are critical for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The sequential functionalization offered by this compound allows for the synthesis of complex, non-symmetrical materials whose properties can be finely tuned by the specific choice of substituents at the 4- and 5-positions.

In pre-pharmaceutical research , the pyrimidine scaffold is a well-known "privileged structure," appearing in numerous FDA-approved drugs and biologically active compounds. The ability to rapidly generate a library of novel, diversely substituted pyrimidines from a single precursor like this compound is a significant advantage in the search for new therapeutic agents. By varying the substituents at the 4- and 5-positions, researchers can explore the structure-activity relationship (SAR) of a compound series, optimizing for factors such as target affinity, selectivity, and pharmacokinetic properties. This building block enables the exploration of new vectors and binding pockets on biological targets, accelerating the early stages of drug discovery.

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-5-iodo-6-methylpyrimidine?

The synthesis typically involves sequential halogenation and functionalization of a pyrimidine precursor. A standard approach includes:

- Stepwise halogenation : Bromination at the 4-position using reagents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions, followed by iodination at the 5-position via electrophilic substitution with iodine monochloride (ICl) or N-iodosuccinimide (NIS).

- Methyl group introduction : A Friedel-Crafts alkylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to install the 6-methyl group.

Methodological considerations include temperature control (<0°C for bromination to avoid over-halogenation) and solvent selection (e.g., DMF for iodination). Purification via column chromatography with hexane/ethyl acetate gradients is recommended .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns. The deshielding effects of bromine and iodine on adjacent protons and carbons help assign positions.

- FT-IR : Identification of C-Br (~550 cm⁻¹) and C-I (~500 cm⁻¹) stretches.

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 313.86 for C₅H₅BrIN₂).

- X-ray crystallography : For resolving ambiguities in regiochemistry, particularly when synthetic byproducts arise. Cross-referencing with computational models (e.g., DFT) enhances accuracy .

Q. How should researchers assess the stability of this compound under varying conditions?

Stability studies involve:

- Thermal analysis : TGA/DSC to determine decomposition thresholds (e.g., >150°C for thermal stability).

- Solvent compatibility : Testing solubility and degradation in polar (e.g., DMSO) vs. nonpolar (toluene) solvents.

- Light sensitivity : UV-Vis spectroscopy to monitor photolytic decomposition, especially given the iodine substituent’s propensity for radical formation. Store in amber vials at -20°C under inert atmosphere for long-term stability .

Q. What are the primary medicinal chemistry applications of this compound?

This compound serves as a versatile intermediate in drug discovery:

- Kinase inhibitor development : The halogenated pyrimidine core mimics ATP-binding motifs, enabling scaffold modification for selectivity.

- Radioactive labeling : Iodine-125/131 isotopes allow tracking in pharmacokinetic studies.

- Proteolysis-targeting chimeras (PROTACs) : Functionalization via Sonogashira coupling links the scaffold to E3 ligase ligands. Validate bioactivity using enzyme inhibition assays (e.g., IC₅₀ determination) and cellular viability tests (MTT assays) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in regioselectivity during halogenation?

Conflicting experimental outcomes (e.g., bromine vs. iodine dominance) are analyzed via:

- DFT calculations : Comparing activation energies for bromination at C4 vs. C5. Basis sets (e.g., B3LYP/6-311+G(d,p)) model transition states and electron density maps.

- NBO analysis : Identifies hyperconjugative interactions favoring bromine at C4 due to σ* orbital stabilization.

- Molecular dynamics (MD) : Simulates solvent effects (e.g., DCM vs. THF) on reaction pathways. Pair computational insights with kinetic studies (e.g., Arrhenius plots) to optimize conditions .

Q. What mechanistic insights explain decomposition pathways under catalytic conditions?

Decomposition during cross-coupling (e.g., Heck reactions) involves:

- Radical intermediates : Iodine’s low bond dissociation energy (BDE) promotes homolytic cleavage, detected via EPR spectroscopy.

- Acid-catalyzed degradation : Protons from palladium catalysts (e.g., Pd(OAc)₂) protonate the pyrimidine ring, leading to ring-opening. Mitigate by using bulky phosphine ligands (e.g., XPhos) and buffered conditions.

- Byproduct identification : LC-MS/MS or GC-MS to trace degradation products like 6-methylpyrimidin-4-ol. Stabilize via electron-withdrawing group (EWG) substitution at C2 .

Q. How can cross-coupling reactions optimize functionalization of this compound?

Advanced strategies include:

- Sequential coupling : Use the iodine substituent for selective Sonogashira coupling (retaining bromine for subsequent steps).

- Buchwald-Hartwig amination : Introduce amines at C4 after dehalogenation with Pd/Cu systems.

- Microwave-assisted synthesis : Accelerate Suzuki-Miyaura coupling (e.g., aryl boronic acids at C5) with 20-minute reaction times at 120°C. Monitor regiochemistry via NOESY NMR to confirm coupling sites .

Q. What methodologies address contradictions in spectral data for structural elucidation?

Conflicting NMR/IR signals are resolved by:

- Variable-temperature NMR : Differentiate dynamic effects (e.g., rotational barriers) from static structural features.

- Isotopic labeling : Substitute ¹³C at the methyl group to isolate coupling patterns.

- Synchrotron X-ray diffraction : High-resolution crystallography resolves ambiguous bond lengths (e.g., C-Br vs. C-I distances). Cross-validate with DFT-optimized geometries .

Q. How can pharmacokinetic properties of derivatives be systematically optimized?

Optimization involves:

- LogP adjustment : Introduce polar groups (e.g., -OH, -COOH) via C5 iodination to enhance solubility.

- Metabolic stability assays : Liver microsome studies identify vulnerable sites (e.g., methyl group oxidation). Block via fluorination.

- QSAR modeling : Correlate substituent effects (Hammett σ values) with bioavailability. Validate in murine models for CNS penetration or renal clearance .

Q. What advanced techniques model the electronic effects of halogens on reactivity?

- Charge density analysis : AIM (Atoms in Molecules) theory quantifies electron withdrawal by bromine/iodine.

- Frontier molecular orbital (FMO) theory : Predicts sites for nucleophilic/electrophilic attacks based on HOMO-LUMO gaps.

- In situ Raman spectroscopy : Tracks real-time changes in bond vibrations during catalytic cycles. Pair with cyclic voltammetry to correlate electronic effects with redox potentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.